Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate

Übersicht

Beschreibung

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, also known as calcium disodium ethylenediaminetetraacetate dihydrate, is a chelating agent widely used in various fields such as medicine, industry, and environmental science. This compound is known for its ability to bind to metal ions, forming stable complexes that can be easily removed from systems. It is particularly effective in chelating heavy metals like lead and mercury, making it a valuable tool in treating heavy metal poisoning .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate typically involves the reaction of ethylenediaminetetraacetic acid disodium salt with a calcium-containing compound. One common method includes the following steps :

Preparation of Solvent and Calcium-Containing Compound: Dissolve 1-2 grams of a calcium-containing compound in 160-180 grams of solvent at 35-45°C.

Addition of Ethylenediaminetetraacetic Acid Disodium Salt: Add 7-9 grams of ethylenediaminetetraacetic acid disodium salt to the mixture and heat while refluxing for 1.5 hours.

Concentration and Crystallization: Concentrate the solution under reduced pressure to one-third of its original volume, cool to room temperature, and filter. Slowly add 350-450 ml of crystallization solution to the filtered solution, stir, and allow crystals to form.

Filtration and Drying: Filter the solution, wash the filter cakes, and dry to obtain the final product with a yield of approximately 95%.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity. The use of continuous reactors and crystallizers enhances efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. This compound does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The chelation process involves the use of this compound in aqueous solutions, where it binds to metal ions such as lead, mercury, and cadmium. The reaction conditions are generally mild, with neutral to slightly alkaline pH being optimal for effective chelation .

Major Products Formed

The major products formed from the chelation reactions are stable, water-soluble metal complexes. These complexes can be easily removed from biological or environmental systems, facilitating the detoxification process .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Calcium disodium EDTA is primarily recognized for its role as a chelating agent in medical treatments, particularly for lead poisoning. Its mechanism involves binding to heavy metals in the bloodstream, allowing for their excretion through urine.

Key Uses in Medicine:

- Lead Poisoning Treatment: Administered via slow injection, it effectively reduces lead levels in the body. It is often used in conjunction with other agents like dimercaprol for severe cases .

- Plutonium Poisoning: It has also been utilized in treating plutonium exposure .

- Chelation Therapy: Beyond heavy metal detoxification, it is explored for potential benefits in conditions like heart disease and autism, although these uses are more controversial and less established .

Food Industry Applications

In the food sector, calcium disodium EDTA serves as a preservative and stabilizer. It is particularly effective in preventing discoloration and flavor degradation in processed foods.

Functions:

- Preservation of Flavor and Color: Commonly found in products like mayonnaise and soft drinks, it helps maintain the quality of food items by preventing spoilage .

- Safety Regulations: The FDA has approved its use as a food additive with specified limits on concentration to ensure consumer safety .

Industrial Applications

Calcium disodium EDTA is widely employed in various industrial processes due to its ability to sequester metal ions.

Industrial Uses:

- Cleaning Products: Utilized in detergents and industrial germicides to enhance efficacy by preventing metal ion interference .

- Textile and Paper Industries: Acts as a stabilizing agent to prevent discoloration during manufacturing processes .

- Agricultural Chemicals: Used as a processing aid in non-pesticidal agricultural products .

Laboratory Applications

In laboratory settings, calcium disodium EDTA is used extensively for its ability to bind metal ions, making it valuable for various biochemical applications.

Laboratory Functions:

- Metal Ion Scavenging: Deactivates metal-dependent enzymes, aiding in biochemical assays and preventing damage to sensitive biomolecules like DNA .

- Histopathology: Employed as a decalcifying agent to prepare tissue samples for microscopic examination .

Case Study 1: Lead Poisoning Treatment Efficacy

A clinical study demonstrated that patients treated with calcium disodium EDTA showed significant reductions in blood lead levels compared to control groups receiving placebo treatments. This underscores its effectiveness as a first-line treatment for lead toxicity.

Case Study 2: Food Preservation

Research indicated that the inclusion of calcium disodium EDTA in soft drinks containing ascorbic acid significantly reduced the formation of benzene, a known carcinogen. This highlights its critical role in ensuring food safety and compliance with health regulations.

Data Tables

| Application Area | Specific Use | Mechanism/Function |

|---|---|---|

| Pharmaceuticals | Lead poisoning treatment | Binds heavy metals for excretion |

| Food Industry | Preservative in processed foods | Prevents spoilage and maintains flavor/color |

| Industrial Processes | Cleaning agents | Sequesters metal ions to enhance cleaning efficacy |

| Laboratory Research | Metal ion scavenging | Deactivates metal-dependent enzymes |

| Histopathology | Decalcifying agent | Prepares tissue samples for analysis |

Wirkmechanismus

The mechanism of action of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that interact with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This chelation process reduces the toxicity of heavy metals and facilitates their excretion from the body .

Vergleich Mit ähnlichen Verbindungen

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate is often compared with other chelating agents such as:

Ethylenediaminetetraacetic acid (EDTA): Unlike this compound, EDTA does not contain calcium and can cause hypocalcemia if used inappropriately.

Iminodisuccinic acid (IDS): IDS is another chelating agent that binds well to calcium and other heavy metals but has a lower toxicity profile compared to EDTA.

Methylglycinediacetic acid (MGDA): MGDA is a biodegradable chelating agent that forms stable complexes with metal ions and is considered an environmentally friendly alternative to EDTA.

This compound is unique in its ability to chelate heavy metals effectively while minimizing the risk of hypocalcemia, making it a preferred choice in medical and environmental applications .

Biologische Aktivität

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, commonly known as Calcium Disodium EDTA, is a chelating agent widely used in various fields, including medicine, environmental science, and food preservation. This article reviews its biological activity, focusing on its pharmacokinetics, toxicity, therapeutic applications, and case studies.

Calcium Disodium EDTA is a white, water-soluble compound that forms stable complexes with divalent and trivalent metal ions. Its primary mechanism involves binding to heavy metals such as lead, mercury, and cadmium, facilitating their excretion from the body. This chelation process is essential in treating heavy metal poisoning and reducing metal accumulation in tissues.

Pharmacokinetics

The pharmacokinetic profile of Calcium Disodium EDTA reveals several critical aspects:

- Absorption : The oral bioavailability of Calcium Disodium EDTA is less than 5%, making it impractical for oral administration. Studies indicate that only 2.5% of a 3-g oral dose is excreted in urine .

- Distribution : The volume of distribution approximates that of the extracellular fluid compartment (0.05 to 0.23 L/kg) .

- Half-life : The half-life in blood after intravenous administration is approximately one hour .

Toxicity Studies

Toxicological assessments have shown that while Calcium Disodium EDTA is generally considered safe at low concentrations, higher doses can lead to adverse effects:

- Acute Toxicity : In animal studies, high doses resulted in decreased renal function and histopathological changes in the kidneys . For instance, dogs treated with 1.5 mmol/kg/day exhibited reduced glomerular filtration rates after 36 hours .

- Chronic Toxicity : Long-term exposure to high concentrations has been associated with growth retardation and gastrointestinal disturbances in rats .

- Reproductive Effects : Studies indicate potential reproductive toxicity at high doses; however, these effects are often linked to deficiencies in essential trace metals due to chelation .

Therapeutic Applications

Calcium Disodium EDTA has several therapeutic applications:

- Heavy Metal Detoxification : It is primarily used for treating lead poisoning and other heavy metal toxicities. Clinical trials have demonstrated its efficacy in reducing blood lead levels .

- Cardiovascular Health : Some studies suggest benefits in cardiovascular conditions by reducing adverse outcomes post-myocardial infarction; however, results have been debated due to methodological concerns .

- Ophthalmic Uses : It has been used as an anticollagenase agent in veterinary medicine to treat corneal ulcers .

Case Studies

Several case studies illustrate the clinical applications and effects of Calcium Disodium EDTA:

- Lead Poisoning Treatment : A clinical trial involving patients with lead poisoning showed significant reductions in blood lead levels following treatment with Calcium Disodium EDTA intravenously .

- Cardiovascular Outcomes : A controversial study reported improved cardiovascular outcomes in patients with a history of myocardial infarction treated with disodium EDTA; however, criticisms regarding the study's design have been noted .

- Animal Studies on Toxicity : In a controlled study with rats receiving high doses of Calcium Disodium EDTA, significant morphological changes were observed in the intestinal lining alongside behavioral changes such as depression and diarrhea .

Eigenschaften

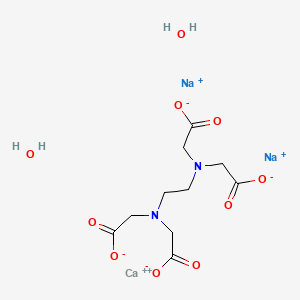

IUPAC Name |

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQNARRMQCMKAN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CaN2Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6766-87-6, 23411-34-9 | |

| Record name | Edetate calcium disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6766-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE CALCIUM DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IH6R4SGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.